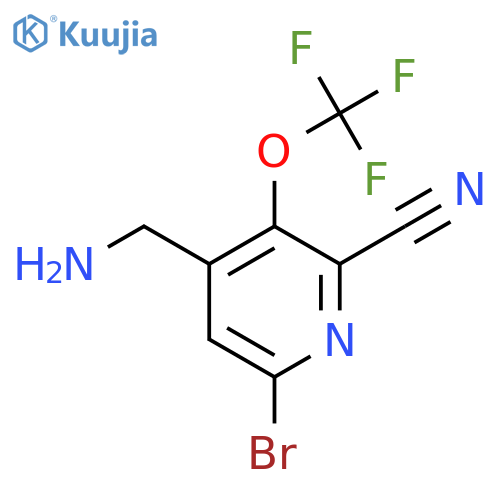

Cas no 1806082-10-9 (4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine)

1806082-10-9 structure

商品名:4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine

CAS番号:1806082-10-9

MF:C8H5BrF3N3O

メガワット:296.044010877609

CID:4929995

4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H5BrF3N3O/c9-6-1-4(2-13)7(5(3-14)15-6)16-8(10,11)12/h1H,2,13H2

- InChIKey: PFMXNECQUKEAGC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(CN)=C(C(C#N)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 290

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 71.9

4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022003718-1g |

4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine |

1806082-10-9 | 97% | 1g |

$1,646.40 | 2022-04-01 | |

| Alichem | A022003718-500mg |

4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine |

1806082-10-9 | 97% | 500mg |

$1,068.20 | 2022-04-01 |

4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1806082-10-9 (4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬